Erythramine

Description

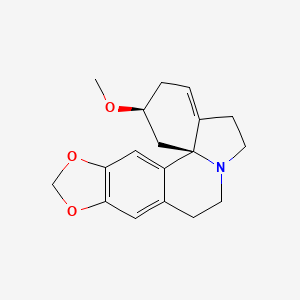

Structure

2D Structure

3D Structure

Properties

CAS No. |

13268-79-6 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.37 |

InChI |

InChI=1S/C18H21NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2,8-9,14H,3-7,10-11H2,1H3/t14-,18-/m0/s1 |

InChI Key |

UGJWEDNGBKKYSX-KSSFIOAISA-N |

SMILES |

COC1CC=C2CCN3C2(C1)C4=CC5=C(C=C4CC3)OCO5 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Erythramine

Erythramine is one of many tetracyclic alkaloids produced by plants of the Erythrina genus. sustech.eduwikipedia.org These alkaloids are primarily concentrated in the seeds of the plants but can also be found in other parts, including the bark, leaves, and flowers. sustech.eduwikipedia.org

Research dating back to the 1940s identified this compound in the seeds of Erythrina sandwicensis, a species endemic to Hawaii. nih.gov More recent studies have also reported its presence in Erythrina americana, a species native to Mexico. nih.gov The alkaloid profile of Erythrina species can be quite diverse, and this compound is often found alongside other related alkaloids such as erysodine (B1194152), erysopine, and erysovine (B1240326). nih.gov

The following table provides a summary of Erythrina species that have been reported to contain this compound, along with the specific plant parts in which it has been identified.

| Species | Plant Part(s) |

| Erythrina sandwicensis | Seeds |

| Erythrina americana | Not specified in detail |

| Erythrina variegata | General alkaloid presence noted |

Phytogeographical Considerations in Alkaloid Distribution

The distribution of Erythramine is intrinsically linked to the geographical distribution of the Erythrina genus. These plants are predominantly found in tropical and subtropical regions across the globe. wikipedia.orgekb.eg The genus comprises approximately 110 to 130 species, with a significant number being native to the Americas (the New World) and a smaller portion to Africa and Asia (the Old World). ekb.eg

The production of secondary metabolites in plants, including alkaloids like this compound, is known to be influenced by a variety of environmental and geographical factors. These can include climate, soil composition, altitude, and the presence of specific herbivores or pathogens. While comprehensive research specifically detailing the geographical variation of this compound concentration is limited, studies on related Erythrina alkaloids suggest that such variations do exist.

For instance, research on Erythrina velutina has indicated that the alkaloid profile can be modulated by the specific edaphoclimatic (soil and climate) features of its natural habitat. This suggests that the geographical location of an Erythrina plant can play a significant role in the types and quantities of alkaloids it produces. Therefore, it is plausible that the concentration and even the presence of this compound may vary within a single species depending on its geographical location.

The following table outlines the broad geographical distribution of the Erythrina genus, which dictates the potential natural sources of this compound.

| Region | General Distribution |

| The Americas (New World) | A significant number of Erythrina species are native to North, Central, and South America. |

| Africa and Asia (Old World) | A smaller, but still substantial, number of species are found in the tropical and subtropical regions of Africa and Asia. |

| Oceania | Various species are distributed across the islands of the Pacific. |

Biosynthetic Pathways of Erythrina Alkaloids with Reference to Erythramine

Classification and DivergenceErythrina alkaloids are primarily grouped into dienoid, alkenoid, and lactonic types, each with specific structural featureswikipedia.orgsci-hub.seacs.org. The dienoid class contains a conjugated diene system, the alkenoid class features a double bond typically at the 1,6 position of the A-ring, and lactonic alkaloids incorporate a lactone moiety. Erythramine, with its characteristic ethylenic linkage, aligns with the alkenoid classificationresearchgate.net.

The critical divergence from other isoquinoline (B145761) alkaloid pathways occurs after the formation of (S)-norreticuline. Instead of proceeding through the typical morphinandienone or aporphine (B1220529) formation routes, Erythrina alkaloid biosynthesis involves a complex oxidative phenol (B47542) coupling and subsequent rearrangement that ultimately constructs the unique tetracyclic spiroamine framework. This enzymatic machinery, likely involving specialized oxidoreductases, dictates the formation of the spirocyclic core, a feature not found in many other isoquinoline alkaloid subclasses researchgate.netnih.gov.

Enzymatic Specificity and Intermediate ExclusionThe specialized enzymes involved in Erythrina alkaloid biosynthesis exhibit high substrate specificity, ensuring the correct formation of the spirocyclic structure. Feeding experiments have unequivocally demonstrated that (S)-norreticuline, and not (S)-norprotosinomenine, serves as the precursorpsu.edunih.gov. Furthermore, studies have excluded the involvement of symmetrical intermediates, such as those of the diphenoquinone (B1195943) type, in the biosynthesis of Erythraline (B1235506), a representative Erythrina alkaloid, thereby confirming a non-symmetrical pathwaypsu.edunih.gov. This specificity is crucial for generating the distinct structural classes within the Erythrina alkaloid family.

Data Tables

Table 1: Key Precursors and Intermediates in Erythrina Alkaloid Biosynthesis

| Stage | Compound/Intermediate | Origin/Role |

| Amino Acid Precursor | Tyrosine | Primary building block derived from primary metabolism wikipedia.orgsci-hub.seeolss.net |

| Initial Metabolite | Dopamine | Derived from tyrosine; essential for isoquinoline ring formation wikipedia.orgsci-hub.seeolss.net |

| Key Precursor | (S)-Norreticuline | Central intermediate for Erythrina, morphinan, and other alkaloids imperial.ac.ukpsu.edursc.orgrsc.orgnih.govresearchgate.net |

| Hypothesized Precursor (Disproven) | (S)-Norprotosinomenine | Previously thought to be the precursor, but experimental data refutes this psu.edunih.gov |

| Key Intermediate(s) | Erysodienone / 9-membered ring intermediate / Dibenzazonine / Allylic cation intermediate | Formed via oxidative coupling and rearrangement of (S)-norreticuline wikipedia.orgresearchgate.net |

| Final Product Class | Erythrina Alkaloids (e.g., this compound) | Unique tetracyclic spiroamine skeleton formed through specific cyclization wikipedia.orgresearchgate.net |

Table 2: Classification of Erythrina Alkaloids

| Class | Characteristic Features | Example Mentioned in Research |

| Dienoid | Possesses a conjugated diene system | Not specifically named in context of classification |

| Alkenoid | Features a 1,6-double bond in the A-ring; preferred ethylenic linkage position | This compound, Erythratine researchgate.net |

| Lactonic | Contains a lactone ring in ring D | Not specifically named in context of classification |

Compound List

this compound

Erythrina alkaloids

(S)-Norreticuline

(S)-Norprotosinomenine

Dopamine

Tyrosine

Erysodienone

Erythraline

Erythratine

(S)-Norlaudanosoline

(S)-Reticuline

Total Synthesis and Derivatization Strategies for Erythramine

Methodologies for the Construction of the Erythrinan (B1236395) Core

The assembly of the characteristic tetracyclic framework of Erythrina alkaloids is a central theme in their total synthesis. wikipedia.org Various strategies have been devised, often categorized by the final ring-forming step. nih.gov These approaches showcase a diverse array of chemical transformations aimed at efficiently constructing the intricate spirocyclic system.

Spirocyclic System Construction Approaches

A hallmark of the Erythrinan skeleton is the spirocyclic junction, and its creation has been a focal point of synthetic design. One powerful strategy involves an intramolecular [4+2] cycloaddition of 2-imidofurans. This approach allows for the rapid assembly of a complex polycyclic system, which can then be further elaborated to the Erythrinan core. nih.gov The initial oxabicyclo adduct formed in the Diels-Alder reaction can undergo a Rh(I)-catalyzed ring opening to furnish a highly functionalized hexahydroindolinone, a key intermediate for subsequent cyclizations. nih.gov

Another prominent method for constructing the spirocyclic core is through N-acyliminium ion promoted intramolecular cyclization. This strategy involves the generation of a reactive N-acyliminium ion intermediate which then undergoes an intramolecular attack by a tethered nucleophile, leading to the formation of the spirocyclic system. This approach has been demonstrated to be a general and efficient route to both Erythrinan and homoerythrinan alkaloids. acs.org

Radical cyclizations have also proven to be a valuable tool in the synthesis of the Erythrinan framework. Vinyl radicals, generated from suitable precursors, can undergo intramolecular cyclization onto an aromatic ring to forge the key carbon-carbon bond that closes the B-ring of the alkaloid. Both 6-exo-trig and 7-endo-trig cyclization pathways have been explored in this context. nih.gov

Disconnection Strategies (e.g., C1–C8a, C1–N, N–C3 bond)

The C1–C8a bond is a crucial linkage that connects the A and B rings. Strategies involving intramolecular cyclizations, such as the N-acyliminium ion approach, directly address the formation of this bond. In a retrosynthetic sense, disconnecting this bond would lead to a more flexible, open-chain precursor.

The C1–N bond forms part of the central five-membered ring. Its disconnection would break open the pyrrolidine (B122466) ring, leading to a precursor with a tethered nitrogen and carbon functionality. The forward reaction corresponding to this disconnection often involves intramolecular amination or related cyclization reactions.

The N–C3 bond is another key linkage within the pyrrolidine ring. Disconnecting this bond retrosynthetically would also open the five-membered ring, suggesting a synthetic strategy that involves the formation of this bond through reactions such as intramolecular Mannich reactions or alkylations.

Enantioselective and Stereoselective Syntheses of Erythramine and its Stereoisomers

The presence of multiple stereocenters in this compound necessitates the development of stereocontrolled synthetic routes to access specific enantiomers and diastereomers.

Synthesis of (-)-ent-Erythramine

While a direct enantioselective total synthesis of (-)-ent-Erythramine is not extensively detailed in the readily available literature, asymmetric strategies developed for related Erythrina alkaloids provide a blueprint for its potential synthesis. For instance, an asymmetric synthesis of the unnatural (-)-erysotramidine has been achieved starting from L-tartaric acid, employing a Heck cyclization strategy. researchgate.net Such approaches, which utilize chiral starting materials or asymmetric catalysis, could be adapted for the synthesis of (-)-ent-Erythramine.

Synthesis of (+)-3-epi-Erythramine

Information specifically detailing the synthesis of (+)-3-epi-Erythramine is scarce in the current body of scientific literature. Synthetic studies on derivatives of erythromycin, such as 3''-epi-erythromycin A, have been reported, but these compounds belong to a different class of natural products and their synthesis does not directly translate to the Erythrina alkaloids. nih.gov The synthesis of this particular stereoisomer of this compound remains an area for future investigation.

Key Reactions and Catalytic Approaches in Total Synthesis

The total synthesis of Erythrina alkaloids, including this compound, relies on a toolbox of powerful chemical reactions and catalytic methods to achieve efficiency and selectivity.

A notable catalytic approach involves the use of rhodium catalysis. A combined rhodium-catalyzed tandem cyclization has been employed in the concise synthesis of 3-demethoxyerythratidinone, a closely related Erythrina alkaloid. nih.govnih.gov This process, mediated by a single rhodium catalyst, allows for the construction of the A and B rings of the Erythrinan skeleton in a single step from a haloenyne precursor. nih.gov

Catalytic hydrogenation is another crucial reaction in these syntheses, often used for the reduction of double bonds and the stereoselective introduction of hydrogen atoms. illinois.edu Various catalysts, including palladium on carbon and platinum oxide, are employed to achieve these transformations. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reduction.

Furthermore, oxidative radical cyclizations mediated by metal complexes, such as Mn(III)/Cu(II), have been explored for the construction of the Erythrinan skeleton. researchgate.net These reactions provide a concise method for forming the tetracyclic core from acyclic precursors.

The table below summarizes some of the key catalytic reactions and their roles in the synthesis of the Erythrinan core.

| Catalytic Reaction | Catalyst System | Purpose in Erythrinan Synthesis |

| Tandem Cyclization | Rhodium(I) complexes | One-step construction of the A/B ring system |

| Catalytic Hydrogenation | Pd/C, PtO2 | Reduction of alkenes, stereoselective hydrogen addition |

| Oxidative Radical Cyclization | Mn(OAc)3 / Cu(OAc)2 | Formation of the tetracyclic core via C-C bond formation |

| Intramolecular Diels-Alder/Ring Opening | Rhodium(I) complexes | Construction of functionalized hexahydroindolinone intermediates |

Divergent Synthesis for Analogues and Derivatives

A divergent synthetic approach allows for the generation of a library of related compounds from a common intermediate. This is particularly valuable for exploring structure-activity relationships and developing new therapeutic agents based on the this compound scaffold.

One approach to creating analogues of Erythrina alkaloids involves the systematic reduction of the structural complexity of the natural product. This can be achieved by designing synthetic routes that allow for the delineation of one or two rings from the tetracyclic framework. By producing simplified analogues, researchers can identify the minimal structural requirements for biological activity and potentially improve pharmacokinetic properties. This strategy has been employed to access a number of analogues, providing valuable insights into the pharmacophore of this class of alkaloids.

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules like this compound at a late stage in the synthetic sequence. This avoids the need to re-synthesize analogues from early precursors. LSF reactions target the modification of specific C-H bonds or functional groups within the fully assembled natural product scaffold. While the direct LSF of this compound itself is not extensively detailed, the functionalization of key precursors, such as tetrahydroisoquinolines, demonstrates the feasibility of this approach within the broader context of Erythrina alkaloid chemistry. These methods can be used to install a variety of functional groups, enabling the rapid generation of a diverse set of derivatives for biological evaluation. researchgate.net

| Strategy | Goal | Example Application |

| Structural Complexity Reduction | Identify essential structural motifs for activity | Systematic removal of rings from the tetracyclic core |

| Late-Stage Functionalization | Rapidly generate diverse analogues | Modification of C-H bonds on advanced synthetic intermediates |

Target-Oriented and Diversity-Oriented Synthesis of this compound Analogues

The intricate tetracyclic spiroamine structure of Erythrina alkaloids, including compounds often referred to within the this compound class, presents a formidable challenge for synthetic chemists. wikipedia.org Over the years, numerous strategies have been developed to construct this unique framework, broadly categorized into target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS). TOS focuses on the efficient and often biomimetic synthesis of a specific natural product, while DOS aims to generate libraries of structurally diverse analogues for biological screening and the exploration of chemical space. mskcc.org

Target-Oriented Synthesis (TOS) of Specific Erythrina Alkaloids

Target-oriented synthesis has been successfully employed to achieve the total synthesis of several Erythrina alkaloids. These approaches are characterized by a linear progression of steps aimed at constructing a single, complex molecular architecture with high fidelity.

These target-oriented strategies are meticulously planned to overcome specific synthetic hurdles and are often judged by their elegance, efficiency, and stereocontrol. The following table provides a summary of key aspects of selected target-oriented syntheses of Erythrina alkaloids.

| Target Alkaloid | Key Strategy/Reaction | Number of Steps | Overall Yield (%) | Reference |

| Erysotramidine | Oxidative phenol (B47542) dearomatization with hypervalent iodine reagent | Not specified | Not specified | nih.gov |

| 3-Demethoxyerythratidinone | Combined rhodium-catalyzed tandem cyclization | 7 | 41 | nih.govnih.gov |

| (+)-Erysotramidine | Domino process (amidation, spirocyclization, iminium ion formation, electrophilic aromatic substitution) | Not specified | Not specified | acs.org |

Diversity-Oriented and Collective Synthesis Strategies

While TOS is invaluable for accessing specific natural products, diversity-oriented synthesis (DOS) offers a powerful platform for the discovery of new bioactive molecules. In the context of Erythrina alkaloids, DOS-inspired strategies have emerged to facilitate the synthesis of multiple analogues from a common intermediate.

A significant advancement in this area is the development of a "spokewise" total synthesis strategy. nih.govacs.org This approach, a subclass of collective synthesis, enables the concise production of four different Erythrina alkaloids from a single, common synthetic precursor through a one-step transformation. Furthermore, this strategy allows for the telescoped synthesis of an additional six alkaloids in just one or two subsequent steps. This divergent approach provides a valuable platform for the collective total synthesis of both natural and pseudo-natural Erythrina alkaloids. acs.org

Another strategy that aligns with the principles of DOS is the design and synthesis of simplified analogues of Erythrina alkaloids. In one such study, a series of simplified analogues of aromatic erythrinanes were synthesized with the goal of obtaining subtype-selective antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This approach, while targeted at a specific receptor family, generates a library of related compounds for structure-activity relationship (SAR) studies. The most potent and selective ligand from this series, O-methylcorypalline, demonstrated submicromolar binding affinity for the α4β2 nAChR with high selectivity over other subtypes. nih.gov

The following table summarizes the outcomes of these diversity-oriented and collective synthesis strategies.

| Synthesis Strategy | Key Feature | Number of Analogues Synthesized | Representative Analogues | Reference |

| Spokewise Total Synthesis | Divergent synthesis from a common precursor | 10 (4 in one step, 6 in 1-2 additional steps) | Four Erythrina alkaloids (unspecified in abstract) | nih.govacs.org |

| Simplified Analogue Synthesis | Design of simplified scaffolds for a specific biological target | A series of analogues | O-methylcorypalline (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) | nih.gov |

Mechanistic Elucidation of Biological Activities of Erythramine

Molecular Interactions with Receptor Targets

Erythramine and its analogues interact with several key receptor systems in the body, leading to a cascade of cellular events. The nature and affinity of these interactions are fundamental to their biological outcomes.

Binding to Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. wikipedia.orgnih.gov this compound and its related compounds, such as Dihydro-β-erythroidine (DHβE), are known to be potent competitive antagonists of nAChRs. nih.gov

DHβE, a member of the Erythrina family of alkaloids, exhibits selectivity for the α4β2 subtype of nAChRs. nih.gov The binding of these alkaloids to nAChRs blocks the action of the endogenous neurotransmitter acetylcholine, thereby inhibiting ion flow and modulating neurotransmitter release. wikipedia.orgscholarpedia.org This antagonistic activity at nAChRs is believed to be a key contributor to the central nervous system effects of these compounds. nih.gov The interaction of this compound and its analogues with nAChRs is a critical aspect of their pharmacological profile, influencing processes such as synaptic plasticity and neurotransmitter modulation. mdpi.com

Interactions with Estrogen Receptors (ERα, ERβ)

Estrogen receptors (ERs), primarily ERα and ERβ, are nuclear receptors that mediate the physiological effects of estrogens. nih.govbmbreports.org Some Erythrina alkaloids have been shown to interact with these receptors. For instance, α-erythroidine and β-erythroidine have demonstrated binding affinity for ERα, with β-erythroidine also binding to ERβ. researchgate.net

In reporter gene assays, these erythroidines induced a dose-dependent estrogenic stimulation of ER-dependent gene activity. researchgate.net This suggests that these compounds can act as phytoestrogens, mimicking the effects of endogenous estrogens by binding to and activating ERs. mdpi.com The interaction with ERs can lead to the modulation of gene expression through direct binding to estrogen response elements (EREs) or by tethering to other transcription factors. nih.govbmbreports.org The differential binding and activation of ERα and ERβ by this compound-related compounds could lead to diverse physiological responses, as these two receptor subtypes often have distinct and sometimes opposing functions. bmbreports.org

Modulation of Estrogen-Related Receptor Gamma (ERRγ)

Estrogen-related receptor gamma (ERRγ) is an orphan nuclear receptor that shares sequence homology with ERs but does not bind endogenous estrogens. mdpi.com It plays a significant role in regulating energy metabolism and mitochondrial function. nih.govotavachemicals.com Certain compounds related to this compound have been investigated for their ability to modulate ERRγ activity.

For example, eryvarin H and its derivatives have been identified as inverse agonists of ERRγ. researchgate.net An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In cell-based reporter gene assays, eryvarin H demonstrated meaningful ERRγ inverse agonistic activity with moderate selectivity over ERα. researchgate.net The interaction of these modulators with ERRγ can influence the expression of its target genes, thereby affecting cellular energy homeostasis. nih.gov The modulation of ERRγ presents a distinct mechanistic pathway through which this compound-like structures can exert their biological effects, separate from their interactions with classical estrogen receptors.

Cellular Pathways Affected by this compound and its Analogues

The binding of this compound and its analogues to their molecular targets initiates a series of downstream events that affect various cellular pathways.

The interaction with nAChRs can modulate multiple signaling cascades. Activation of nAChRs can lead to the influx of cations like Na+ and Ca2+, causing membrane depolarization and activating voltage-gated ion channels. wikipedia.orgscholarpedia.org The subsequent increase in intracellular calcium can trigger various downstream pathways, including the regulation of gene expression and neurotransmitter release. wikipedia.org For instance, nicotine, an agonist of nAChRs, has been shown to activate pathways like PI3K/Akt and ERK/CREB, which are involved in cell survival and synaptic plasticity. mdpi.com As antagonists, this compound and its analogues would be expected to inhibit these pathways.

The activation of estrogen receptors by this compound-related compounds can influence both genomic and non-genomic signaling pathways. bmbreports.org The classical genomic pathway involves the binding of the ligand-receptor complex to EREs in the DNA, leading to the transcription of target genes. nih.gov Non-genomic pathways can be initiated by membrane-associated ERs and involve the rapid activation of various kinase cascades.

Modulation of ERRγ by inverse agonists like eryvarin H can impact cellular metabolism. ERRγ is a key regulator of genes involved in mitochondrial biogenesis and function. otavachemicals.comwipo.int By inhibiting the constitutive activity of ERRγ, its inverse agonists can alter the expression of these genes, leading to changes in cellular energy production and utilization. nih.gov

Structure-Activity Relationship (SAR) Insights into Mechanism

The specific chemical structure of this compound and its analogues is crucial in determining their biological activity and the underlying mechanisms.

Influence of Specific Structural Moieties (e.g., Enone Moiety, Quaternary Salts)

The presence of an α,β-unsaturated ketone, or an enone moiety , is a common feature in many biologically active compounds and is known to be important for their interaction with protein targets. nih.govthinkindiaquarterly.org This functional group provides two electrophilic sites that can react with nucleophilic residues in proteins, potentially leading to covalent bond formation and irreversible inhibition. thinkindiaquarterly.org In the context of Erythrina alkaloids, modifications to this part of the molecule can significantly alter their biological activity. acs.org

Structure Activity Relationship Sar and Computational Studies of Erythramine

Systematic Investigation of Structural Modifications and Biological Activity

Research into the biological activities of Erythrina alkaloids often involves examining how structural modifications affect their pharmacological properties. While extensive SAR studies specifically focused on simplified analogues of Erythramine are not extensively detailed in the provided literature, investigations into related compounds and derivatives offer insights into the importance of specific structural features.

Analysis of Simplified Analoguesresearchgate.net

The synthesis of stereoisomers of this compound, such as ent-erythramine and 3-epi-erythramine, has been reported anu.edu.au. These studies contribute to understanding the stereochemical requirements for biological activity. However, detailed SAR analyses involving significant structural simplifications of this compound to identify key pharmacophores for specific activities are not prominently featured in the reviewed literature. SAR studies within the Erythrina genus have been more focused on other alkaloid classes, such as pterocarpans, where the substitution patterns and planarity of the molecule were found to influence antibacterial activity researchgate.net.

Comparative Activity of Derivatives (e.g., Quaternary Metho-Salts)nih.gov

A comparative analysis of this compound and its derivatives has revealed significant differences in biological activity. Specifically, studies have shown that the conversion of this compound, along with related alkaloids like erythraline (B1235506) and erythratine, into their quaternary metho-salts leads to a notable decrease in their curarizing action. These quaternary salts were found to be approximately one-fourth to one-fifth as active as their parent tertiary bases nih.govpsu.edu. This observation highlights the critical role of the tertiary amine functionality in mediating certain biological effects of this compound.

Table 1: Comparative Activity of this compound and its Quaternary Metho-Salt

| Compound Type | Biological Activity (Curarizing Action) | Relative Potency |

| This compound (tertiary base) | Present | Higher |

| This compound Metho-salt (quaternary) | Present | Lower (approx. 1/4 to 1/5) |

Data derived from qualitative observations in nih.govpsu.edu.

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking and virtual screening are powerful computational tools used to predict the binding of molecules to target proteins, thereby inferring potential biological activities and mechanisms of action. While direct molecular docking studies specifically detailing this compound's interactions with various targets are limited in the provided snippets, these computational approaches have been widely applied to other alkaloids from the Erythrina genus.

Prediction of Binding Affinities to Target Proteinsresearchgate.net

Molecular docking studies have been employed to assess the binding affinities of various Erythrina alkaloids to different biological targets. For instance, studies involving alkaloids from Erythrina variegata have explored their interactions with Estrogen Receptors (ERα, PDB IDs: 1A52 and 1GWR), with some compounds exhibiting promising binding scores rjptonline.org. Other research has focused on the inhibitory potential of Erythrina alkaloids against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Erysotine and Erysodine (B1194152) showing high affinity researchgate.net. Similarly, docking analyses have been performed for Erythrina variegata compounds against cyclooxygenase (COX) enzymes, identifying potent analgesic candidates nih.govbioinformation.net. These studies utilize scoring functions to rank molecules based on their predicted binding energies.

Table 2: Examples of Molecular Docking Studies of Erythrina Alkaloids and Related Compounds

| Compound (or related alkaloid) | Target Protein(s) | Predicted Binding Affinity / Score | Reference(s) |

| Erysotine | AChE | High affinity (not quantified) | researchgate.net |

| Erysodine | BChE | High affinity (not quantified) | researchgate.net |

| Erythrinine (B1228961) | Target Enzyme | -7.13 kcal/mol | sci-hub.se |

| Phaseollin | COX-1 | 56.64 (fitness score) | nih.govbioinformation.net |

| Phaseollin | COX-2 | 59.63 (fitness score) | nih.govbioinformation.net |

| Erycrystagallin | COX-2 | -9.9 kcal/mol | niscpr.res.in |

| 6-hydroxy genistein | Estrogen Receptor | Good binding | rjptonline.org |

Note: Direct docking data for this compound itself is not explicitly available in the provided snippets. Data for related compounds is presented to illustrate the methodology applied to the genus.

Analysis of Interacting Residues and Hydrogen Bondingresearchgate.net

Beyond predicting binding affinities, molecular docking studies also aim to identify specific amino acid residues within the target protein that interact with the ligand. These interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, are crucial for understanding the molecular basis of drug-target binding. For instance, erythrinine has been shown to interact with GLU101 and ILE125 residues sci-hub.se. In studies on AChE and BChE inhibition, Erysotine and Erysodine demonstrated stable interactions with residues such as Arg49 and Lys427, respectively researchgate.net. Other research detailing interactions between Erythrina compounds and target proteins have identified specific hydrogen bonds and hydrophobic interactions with key residues like Tyr354, Ser499, Trp387, His207, and His386 nih.govniscpr.res.in.

Analytical Chemistry Methodologies for Erythramine Research

Extraction Techniques from Plant Matrices

Extracting Erythramine from its natural plant sources is the critical first step in its analysis. Plant materials, often dried and powdered, must be treated to liberate the alkaloid into a soluble form for subsequent processing.

Maceration and Decoction Procedures

Traditional extraction methods like maceration and decoction are commonly employed for isolating alkaloids from plant materials. Maceration involves soaking the plant material in a suitable solvent at ambient temperature for an extended period, allowing the solvent to penetrate the plant tissues and dissolve the target compounds nih.govmdpi.comgoogle.com. Decoction, a variation, involves boiling the plant material in a solvent, which can enhance extraction efficiency for certain compounds but may also lead to degradation of heat-sensitive molecules mdpi.com. For this compound, maceration with organic solvents is a widely adopted approach nih.govresearchgate.net.

Solvent Selection and Optimization

The choice of solvent is paramount for efficient this compound extraction, as it dictates the solubility and recovery of the alkaloid. Solvents are selected based on their polarity, which must be compatible with the polarity of this compound. Common organic solvents used for alkaloid extraction include methanol, ethanol, chloroform, and ethyl acetate, often in combination or sequentially nih.govmdpi.comgoogle.comresearchgate.net. Optimization of solvent-to-solid ratio, extraction time, and temperature is crucial to maximize yield and minimize co-extraction of interfering compounds mdpi.com.

Isolation and Purification Strategies

Following extraction, crude plant extracts contain this compound along with numerous other phytochemicals. Isolation and purification techniques are employed to separate this compound from this complex mixture.

Preparative Chromatography Techniques (e.g., Liquid Chromatography)

Chromatographic methods are indispensable for the purification of this compound. Preparative chromatography, particularly High-Performance Liquid Chromatography (HPLC) and flash chromatography, allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase nih.govjocpr.com.

Flash Chromatography: This technique is often used as an initial purification step for crude extracts, employing silica (B1680970) gel as the stationary phase and solvent gradients (e.g., ethyl acetate/hexane mixtures) as the mobile phase to separate compounds based on polarity scispace.com.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and is frequently used for final purification to obtain this compound in high purity. Various stationary phases (e.g., C18) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients, often with buffers or modifiers) can be employed and optimized for effective separation nih.govjocpr.com.

Other chromatographic techniques such as Thin-Layer Chromatography (TLC) can be used for monitoring the purification process and confirming the purity of isolated fractions nih.gov.

Challenges in Isolating Sensitive Compounds (e.g., Degradation Mitigation)

Alkaloids, including this compound, can be susceptible to degradation during extraction and purification due to factors such as heat, light, oxygen, and pH extremes nih.gov. Challenges in isolating this compound may include:

Thermal Degradation: High temperatures used in some extraction methods or during solvent evaporation can lead to decomposition.

Oxidative Degradation: Exposure to air, especially at elevated temperatures or in the presence of catalytic impurities, can cause oxidation.

Hydrolytic Degradation: In the presence of moisture and certain pH conditions, hydrolytic cleavage of specific bonds might occur.

Mitigation strategies involve using milder extraction conditions, performing extractions and purifications under inert atmospheres (e.g., nitrogen or argon), minimizing exposure to light, and employing low-temperature evaporation techniques nih.gov. Careful selection of solvents and pH control during chromatographic separation are also vital.

Spectroscopic and Spectrometric Characterization Methods

Once isolated, this compound must be characterized to confirm its identity and structure. Spectroscopic and spectrometric techniques provide detailed information about its molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structural framework of this compound, providing information on the number and type of protons and carbons, their connectivity, and stereochemistry anu.edu.auunsw.edu.auacs.orgacs.org. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often employed for unambiguous structural assignment.

Mass Spectrometry (MS): MS techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are used to determine the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation researchgate.netunsw.edu.aulabtoo.comwikipedia.org. High-resolution MS can provide precise mass measurements, allowing for the determination of elemental composition.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups present in the this compound molecule by analyzing its absorption of infrared radiation researchgate.netindexcopernicus.com. Characteristic absorption bands correspond to specific chemical bonds (e.g., C-H, C=C, C-N, C-O).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly useful for compounds with conjugated systems, such as this compound unsw.edu.auindexcopernicus.com. It can also be used for quantitative analysis.

X-ray Diffraction (XRD): While less common for routine characterization of extracts, single-crystal X-ray diffraction can provide definitive three-dimensional structural information if suitable crystals of this compound can be obtained acs.orgresearchgate.net.

The combination of these analytical methods ensures the accurate identification, purity assessment, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), to provide detailed information about molecular connectivity, functional groups, and stereochemistry. thermofisher.comresearchgate.net In the study of natural products and alkaloids, NMR is indispensable for confirming the identity and structure of isolated compounds. mdpi.com Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC) are routinely used to assign signals and establish the complete molecular framework. researchgate.netmdpi.com While specific NMR data for this compound itself may not be universally published in broad literature searches, NMR spectroscopy is a standard tool for the qualitative and quantitative composition analysis of reaction mixtures and natural product extracts, including those from the Erythrina genus. mdpi.comdntb.gov.ua

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions, thereby providing information about molecular weight, elemental composition, and fragmentation patterns. thermofisher.com When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS becomes even more potent for analyzing complex mixtures. thermofisher.comdntb.gov.ua HPLC-MS methods have been successfully applied to the analysis of alkaloids extracted from Erythrina species, facilitating the identification of compounds such as erysodine (B1194152), erysovine (B1240326), and erythraline (B1235506). nih.gov High-resolution MS, such as quadrupole ion trap time-of-flight mass spectrometry (QIT-TOF/MS), is particularly valuable for accurate mass measurements, which are critical for determining molecular formulas and identifying impurities in compounds like erythrosine. thermofisher.comresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) is employed for sensitive and selective quantitative analysis, as demonstrated in methods for quantifying related compounds like erythromycylamine. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups present in a molecule. rtilab.comyoutube.com By analyzing the absorption of infrared radiation at specific frequencies, FTIR generates a unique spectral fingerprint for each compound, aiding in its identification and characterization. rtilab.com Studies involving plants from the Erythrina genus have utilized FTIR spectroscopy to identify characteristic functional groups. For instance, FTIR analysis of Erythrina variegata L. has revealed the presence of various functional groups in its different parts, including hydroxyl, aliphatic, metal carbonyl, alcohols, nitrile, phenols, alkynes, ketones, carboxylic acids, and amide groups. researchgate.net Specific absorption bands, such as those corresponding to hydroxyl groups (e.g., around 3348.42 cm⁻¹), phosphate (B84403) ions, and amide functionalities, have been identified in the FTIR spectra of Erythrina variegata. researchgate.net

Table 1: FTIR Functional Group Analysis of Erythrina variegata

| Plant Part | Identified Functional Groups | Characteristic Peaks (cm⁻¹) |

| Leaves | Hydroxyl, Aliphatic, Carboxylic acids, Amide, Phenols | ~3348 (Hydroxyl) |

| Flowers | Hydroxyl, Phosphate ion, Amide, Aliphatic, Nitrile | ~1049 (Phosphate ion) |

| Barks | Hydroxyl, Aliphatic, Metal carbonyl, Alcohols, Nitrile, Phenols, Alkynes, Ketones, Amide | ~1583 (Amide) |

Data adapted from researchgate.net.

Quantitative Analysis Methods

Quantitative analysis methods are essential for determining the precise amount or concentration of a specific compound within a sample. ppgpharmacy.edu.in These methods often involve instrumental techniques that provide high sensitivity and accuracy.

A notable example in the analysis of related compounds is the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of erythromycylamine in human plasma. nih.gov This validated method exhibited a linear dynamic range from 0.5 to 440.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov The method demonstrated robust performance, with intra-day precision ranging from 1.4% to 5.4% and inter-day precision from 1.6% to 4.0%. nih.gov Extraction recovery for both the analyte and internal standard was reported to be high, exceeding 94.0%, and accuracy varied between 91.2% and 101.2%. nih.gov Other quantitative approaches may involve gas-liquid chromatography and NMR spectroscopy for assessing the composition of reaction mixtures. dntb.gov.ua

Table 2: Validation Parameters for Erythromycylamine Quantification by LC-MS/MS

| Parameter | Value | Unit |

| Linearity | 0.5 - 440.0 | ng/mL |

| LLOQ | 0.5 | ng/mL |

| Intra-day Precision | 1.4 - 5.4 | % |

| Inter-day Precision | 1.6 - 4.0 | % |

| Extraction Recovery | >94.0 | % |

| Accuracy | 91.2 - 101.2 | % |

Data adapted from nih.gov.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a strategic approach used in natural product chemistry to isolate bioactive compounds from complex mixtures, such as plant extracts. researchgate.netnih.govnih.govescipub.com This technique involves the sequential separation of an extract into various fractions, followed by testing each fraction for a specific biological activity using an appropriate bioassay. researchgate.netnih.gov The fractions exhibiting the desired activity are then further purified and analyzed, guiding the isolation process towards the most potent compounds. researchgate.netnih.gov

A typical workflow includes extraction of the natural source material, followed by chromatographic techniques such as column chromatography or thin-layer chromatography to generate fractions. nih.gov These fractions are then screened for biological activity, and the active ones are subjected to further separation steps. researchgate.netnih.gov The final isolated compounds are then characterized using advanced analytical methods, including HPLC and NMR spectroscopy, to confirm their structure and purity. nih.gov For example, the isolation of a hepatotherapeutic compound from Pterocarpus santalinoides leaves utilized a bioassay-guided fractionation strategy based on a carbon tetrachloride-induced hepatotoxicity model in rats, with subsequent characterization by HPLC and NMR. nih.gov This approach is instrumental in discovering and isolating novel biologically active molecules from diverse natural sources. nih.govmdpi.com

Ethnobotanical Context of Erythramine Containing Plants in Academic Research

Historical Documentation and Traditional Uses of Erythrina Species

The Erythrina genus has a long-standing presence in traditional medicine systems across various cultures. Historical documentation reveals a wide array of applications for different Erythrina species, often passed down through generations of traditional healers.

Correlation Between Traditional Uses and Modern Pharmacological Findings

A significant body of research has focused on correlating the traditional medicinal applications of Erythrina species with scientifically validated pharmacological activities. This correlation underscores the efficacy of indigenous knowledge and provides a foundation for developing new pharmaceuticals.

Erythrina abyssinica, traditionally used for infections and inflammatory conditions, has shown promising antibacterial, antifungal, and antiplasmodial activities in modern studies, with flavonoids identified as key active compounds prota4u.orgscialert.net.

Erythrina variegata's traditional uses for inflammation and infections are supported by research demonstrating its antioxidant properties, attributed to phenolic and flavonoid compounds wisdomlib.org.

Erythrina velutina's traditional use for central nervous system disorders and inflammation has been validated by studies showing its anxiolytic, anticonvulsant, anti-inflammatory, and neuroprotective effects, largely due to its alkaloid and flavonoid content researchgate.netresearchgate.net.

Erythrina mulungu is traditionally used for its sedative and anxiolytic properties, with research identifying Erythrina-type alkaloids as contributing to these pharmacological effects mdpi.com.

These correlations highlight how traditional practices have successfully guided scientific investigation, leading to the identification of bioactive compounds like Erythramine and their potential therapeutic applications.

Conservation and Sustainable Sourcing of Erythrina Species for Research

As the importance of Erythrina species in ethnobotany and drug discovery becomes increasingly recognized, so does the need for their conservation and sustainable sourcing. Many Erythrina species are considered underutilized or face threats from habitat loss and over-collection aloki.hu.

Conservation Efforts: Ethnobotanical surveys, such as those conducted in Ethiopia and Uganda, aim to document traditional knowledge before it is lost, simultaneously highlighting the conservation status of various medicinal plants, including Erythrina species nih.govacademicjournals.orgtandfonline.com. Conservation strategies are essential to ensure the continued availability of these valuable plant resources for both traditional practices and scientific research.

Sustainable Sourcing: Research into agroforestry systems, such as the use of Erythrina poeppigiana and Erythrina berteroana, demonstrates potential for sustainable cultivation and management of Erythrina species echocommunity.orgwinrock.orgechocommunity.orgcabidigitallibrary.orgusda.gov. These practices can provide a reliable source of plant material for phytochemical analysis and drug development, reducing pressure on wild populations. The development of propagation techniques, such as using cuttings for Erythrina variegata 'Tropic Coral', also contributes to sustainable sourcing usda.gov.

The ongoing research into Erythrina species, driven by their ethnobotanical significance, continues to uncover the potential of compounds like this compound, emphasizing the critical need for responsible stewardship of these natural resources.

Q & A

Q. What analytical methods are essential for confirming the structural identity of Erythramine in natural extracts?

this compound’s identification requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection can isolate the compound from crude extracts, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms its molecular structure, including the methoxyl and methylenedioxy groups characteristic of this compound . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Researchers must cross-reference spectral data with published databases to avoid misidentification, especially given its structural similarity to erythraline and erythratine .

Q. How can researchers differentiate this compound’s pharmacological activity from related alkaloids in preliminary assays?

In vitro assays using isolated receptors (e.g., nicotinic acetylcholine receptors) are critical. This compound’s curare-like activity can be tested via competitive binding assays, comparing its IC₅₀ values to those of β-erythroidine or dihydro-derivatives. Researchers should employ dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to distinguish its potency from structurally similar alkaloids . Parallel cytotoxicity assays (e.g., MTT tests) ensure observed effects are specific to target receptors and not artifacts of cell death .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Stanislawski et al.’s 15-step synthesis of ent-erythramine highlights key methodologies:

- Stepwise bond formation : Suzuki-Miyaura cross-coupling for aryl-aryl bond construction .

- Ring-opening reactions : Silver(I)-induced electrocyclic ring-opening of gem-dichlorocyclopropanes to generate spirocyclic intermediates .

- Radical-addition/elimination : For final stereochemical control, yielding enantiomers with >89% efficiency . Researchers should use chiral HPLC or circular dichroism (CD) to verify enantiopurity and computational modeling (e.g., DFT) to predict reaction pathways for novel derivatives.

Q. How should researchers address contradictory data in this compound’s hydrogenation effects on bioactivity?

Folkers et al. noted that hydrogenation of this compound reduces curare-like activity by 95%, while dihydro-β-erythroidine shows enhanced potency . To resolve such contradictions:

- Cross-validate assays : Replicate experiments across multiple cell lines (e.g., HEK-293 vs. neuronal primary cultures).

- Structural dynamics analysis : Use molecular dynamics simulations to compare hydrogenated vs. non-hydrogenated forms’ receptor-binding conformations.

- Meta-analysis : Aggregate historical data (pre-2000 vs. post-2000 studies) to identify methodological biases, such as differences in hydrogenation catalysts (e.g., PtO₂ vs. Pd/C) affecting stereochemical outcomes .

Q. What experimental designs are robust for studying this compound’s metabolic stability in preclinical models?

- In vitro hepatocyte assays : Incubate this compound with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS. Include control groups with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- In vivo pharmacokinetics : Administer radiolabeled this compound to animal models and measure plasma half-life, tissue distribution, and excretion routes. Use non-compartmental analysis (NCA) for pharmacokinetic parameter estimation .

Methodological Guidance for Data Interpretation

Q. How to statistically analyze variable bioactivity data across this compound analogs?

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity, ring strain) with bioactivity.

- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to compare efficacy slopes between analogs. Report confidence intervals to highlight significant differences .

Q. What validation criteria ensure reproducibility in synthetic protocols for this compound?

- Detailed reaction logs : Document catalyst lot numbers, solvent purity, and temperature fluctuations (±0.5°C tolerance).

- Intermediate characterization : Require NMR purity >95% for all intermediates, with spectral data archived in open-access repositories .

- Peer protocol review : Share synthetic procedures via platforms like *Protocols.io * for community feedback prior to publication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.